Schnellschwarz F

Übersicht

Beschreibung

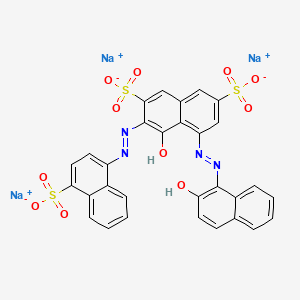

Fast Sulphon Black F is a complexometric indicator used with EDTA, almost exclusively used in copper complexation determination . It turns purple when complexed with copper, and green when titrated against EDTA .

Molecular Structure Analysis

The IUPAC name for Fast Sulphon Black F is 1-hydroxy-8-(2-hydroxy-1-naphthylazo)-2-(4-sulfo-1-naphthylazo)-naphthalene-3,6-disulfonic acid . Its chemical formula is C30H20N4O11S3 and it has a molar mass of 708.695 .

Chemical Reactions Analysis

Fast Sulphon Black F is used in titrations with EDTA . It appears purple with a copper complexation and changes to green with EDTA . In a study, a sensitive and selective voltammetric sensor was fabricated by incorporating carbon paste into multiwalled carbon nanotubes, followed by drop coating of sodium dodecyl sulfate (SDS), onto the surface for the electrochemical analysis of Fast Sulphon Black F .

Wissenschaftliche Forschungsanwendungen

Schnellschwarz F: Anwendungen in der wissenschaftlichen Forschung

Komplexometrischer Indikator in der Titration: this compound dient als komplexometrischer Indikator für Titrationen, insbesondere mit EDTA (Ethylendiamintetraessigsäure). Er ändert die Farbe von violett bei der Komplexierung mit Kupfer zu grün beim Binden mit EDTA, was zur Bestimmung des Endpunkts einer Titration nützlich ist .

Färbemittel: Diese Verbindung kann auch als Färbemittel in verschiedenen Laborverfahren verwendet werden, um Materialien oder Proben für die mikroskopische Untersuchung oder andere analytische Zwecke zu kontrastieren .

Elektrochemische Analyse: Es wurde eine elektrochemische Methode zur selektiven und empfindlichen Bestimmung von this compound unter Verwendung einer L-Tyrosin-modifizierten Kohlenstoffpastelektrode entwickelt. Diese Anwendung ist in der analytischen Chemie von Bedeutung für die Detektion und Quantifizierung des Vorhandenseins dieses Farbstoffs .

Photokatalytische Aktivitätstests: this compound Farbstoff wird verwendet, um die photokatalytische Aktivität von synthetisierten Materialien wie Silbermonolithen zu testen. Der Abbau des Farbstoffs unter bestimmten Bedingungen dient als Indikator für die photokatalytische Effizienz der getesteten Materialien .

Wirkmechanismus

Target of Action

Fast Sulphon Black F is primarily used as a complexometric indicator . Its primary target is copper, with which it forms a complex .

Mode of Action

Fast Sulphon Black F interacts with copper to form a complex . This complex is purple in color . When titrated against edta, fast sulphon black f is displaced due to the chelate effect, as edta is a better complexing agent . This displacement causes the complex to turn green .

Biochemical Pathways

Fast Sulphon Black F affects the biochemical pathway of copper complexation . The downstream effect of this pathway is the formation of a purple complex with copper, which turns green when Fast Sulphon Black F is displaced by EDTA .

Result of Action

The molecular effect of Fast Sulphon Black F’s action is the formation of a complex with copper . On a cellular level, this results in a visible color change from purple (when complexed with copper) to green (when displaced by EDTA) .

Action Environment

The action, efficacy, and stability of Fast Sulphon Black F can be influenced by environmental factors such as the presence of copper and EDTA in the solution . The pH of the solution may also affect the complexation and color change process .

Safety and Hazards

Fast Sulphon Black F should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Fast Sulphon Black F has been used in research for the removal of dyes from water . It’s also used in the study of the potential interference of synthetic dyes . However, more research is needed to explore its full potential.

Eigenschaften

IUPAC Name |

trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20N4O11S3.3Na/c35-24-11-9-16-5-1-2-6-19(16)28(24)33-32-23-15-18(46(37,38)39)13-17-14-26(48(43,44)45)29(30(36)27(17)23)34-31-22-10-12-25(47(40,41)42)21-8-4-3-7-20(21)22;;;/h1-15,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AENRUBZPRNLXBI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C(=C4O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H17N4Na3O11S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black powder; [Acros Organics MSDS] | |

| Record name | Fast Sulphon Black F | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

3682-47-1 | |

| Record name | Trisodium 4-hydroxy-5-[(2-hydroxynaphthyl)azo]-3-[(4-sulphonatonaphthyl)azo]naphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

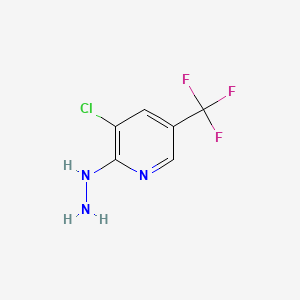

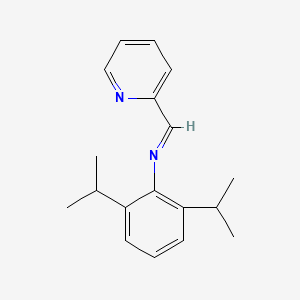

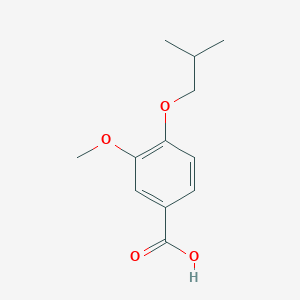

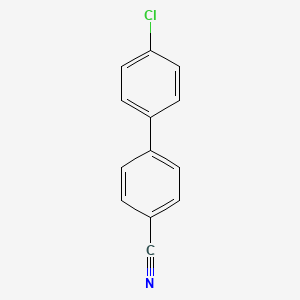

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)

![2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1349246.png)

![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)

![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)

![[4-(3-Chlorophenyl)phenyl]methanamine](/img/structure/B1349253.png)

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)